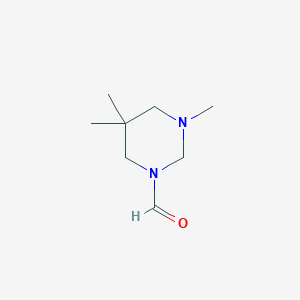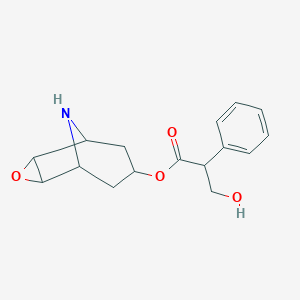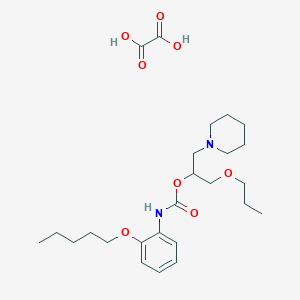
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule with a unique structure that makes it an attractive candidate for various research studies.
作用机制
The mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has been suggested that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation.
生化和生理效应
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models. It has also been found to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, it has been found to protect against oxidative stress and inflammation in various animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is its potential applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is its complex structure, which makes it difficult to synthesize and study.
未来方向
There are several future directions for the study of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One potential direction is to study its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to study its potential applications in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成方法
The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a complex process that involves several steps. The first step involves the reaction of 2-(pentyloxy)phenol with piperidine in the presence of a base to form 1-(1-piperidinylmethyl)-2-(pentyloxy)phenol. The second step involves the reaction of 1-(1-piperidinylmethyl)-2-(pentyloxy)phenol with ethyl chloroformate to form 1-(1-piperidinylmethyl)-2-propoxyethyl carbamate. The final step involves the reaction of 1-(1-piperidinylmethyl)-2-propoxyethyl carbamate with oxalic acid to form Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
科学研究应用
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several potential applications in scientific research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have potential antitumor activity, making it a potential candidate for cancer treatment. Additionally, it has been found to have potential neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
属性
CAS 编号 |
143503-36-0 |
|---|---|
产品名称 |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
分子式 |
C25H40N2O8 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-6-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChI 键 |
IPKROYVAJAYRMZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同义词 |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-pentoxypheny l)carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



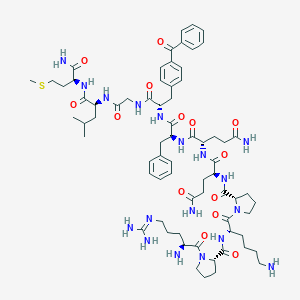
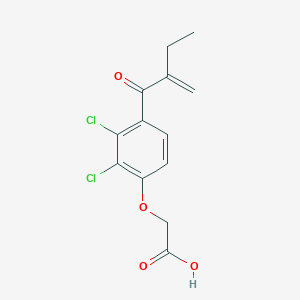
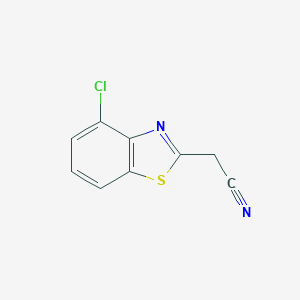
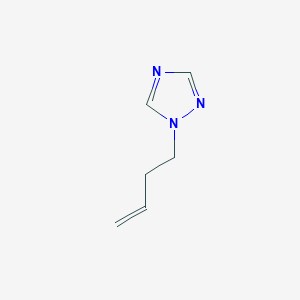
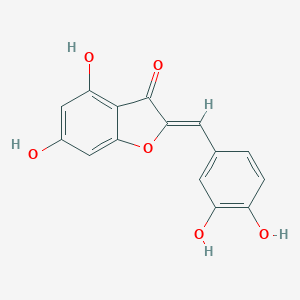
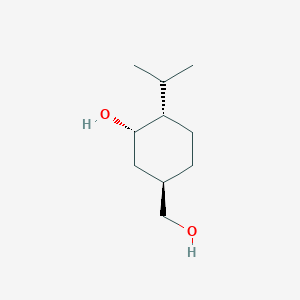
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
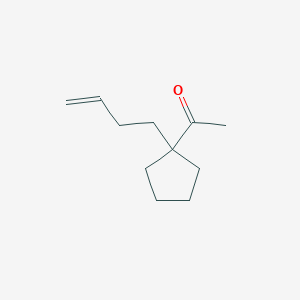
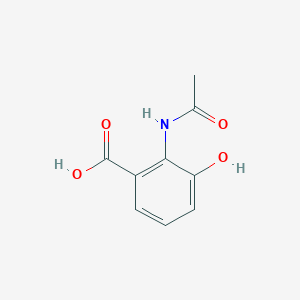
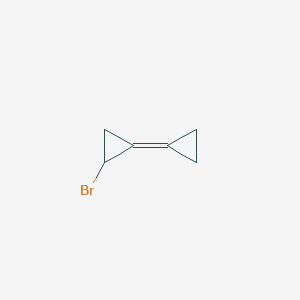
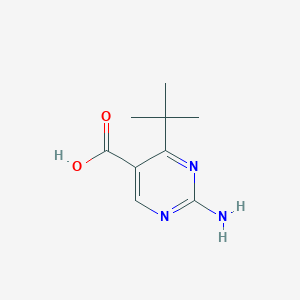
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
